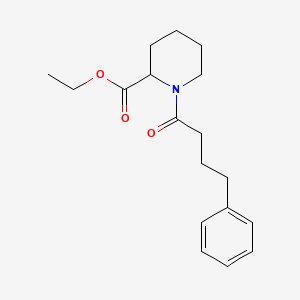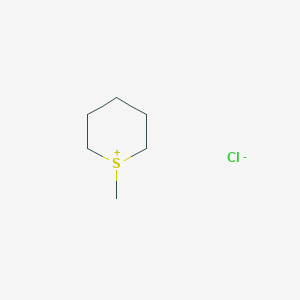
1-Methylthian-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylthian-1-ium chloride is an organic compound with the molecular formula C5H11ClS It is a quaternary ammonium salt derived from thiane, a sulfur-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions: 1-Methylthian-1-ium chloride can be synthesized through the quaternization of thiane with methyl chloride. The reaction typically occurs in the presence of a suitable solvent, such as acetonitrile or dichloromethane, under reflux conditions. The reaction can be represented as follows:
Thiane+Methyl Chloride→1-Methylthian-1-ium Chloride
The reaction is usually carried out at elevated temperatures to ensure complete conversion of thiane to this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions: 1-Methylthian-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiane derivatives with different oxidation states.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and oxone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like water or alcohols, often under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane derivatives with lower oxidation states.
Substitution: Various substituted thiane derivatives depending on the nucleophile used.
科学研究应用
1-Methylthian-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other sulfur-containing compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals, including surfactants and catalysts.
作用机制
The mechanism of action of 1-methylthian-1-ium chloride involves its interaction with various molecular targets. The compound can interact with cellular membranes, leading to disruption of membrane integrity and function. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
相似化合物的比较
1-Methylimidazolium chloride: Another quaternary ammonium salt with similar properties but derived from imidazole.
1-Methylpyridinium chloride: A related compound with a pyridine ring instead of a thiane ring.
Uniqueness: 1-Methylthian-1-ium chloride is unique due to the presence of the sulfur atom in the thiane ring, which imparts distinct chemical reactivity and potential biological activity compared to its nitrogen-containing analogs.
属性
CAS 编号 |
114067-65-1 |
|---|---|
分子式 |
C6H13ClS |
分子量 |
152.69 g/mol |
IUPAC 名称 |
1-methylthian-1-ium;chloride |
InChI |
InChI=1S/C6H13S.ClH/c1-7-5-3-2-4-6-7;/h2-6H2,1H3;1H/q+1;/p-1 |
InChI 键 |
YHRNYUHMGLWDFI-UHFFFAOYSA-M |
规范 SMILES |
C[S+]1CCCCC1.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


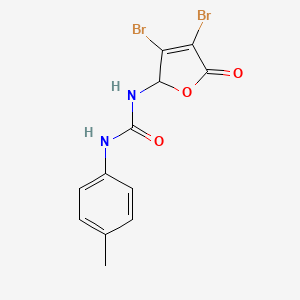

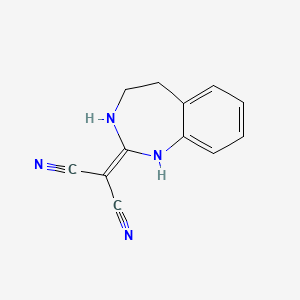
![Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane](/img/structure/B14288994.png)
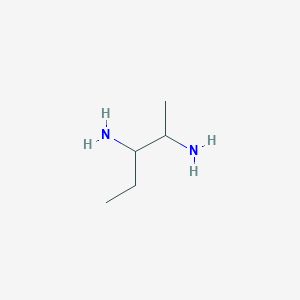
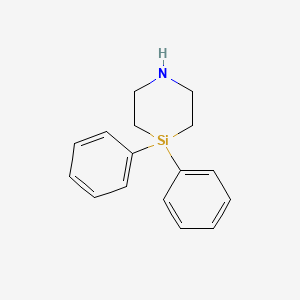
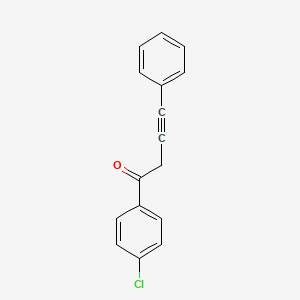

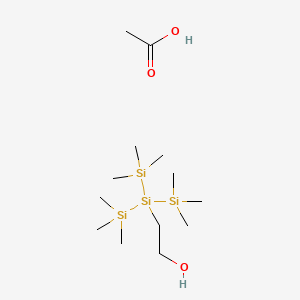
![[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane](/img/structure/B14289046.png)


![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289057.png)
